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molecular formula C11H15NO2S B8397793 4,5,7,8-Tetrahydro-thieno[2,3-d]azepine-6-carboxylic acid ethyl ester

4,5,7,8-Tetrahydro-thieno[2,3-d]azepine-6-carboxylic acid ethyl ester

Cat. No. B8397793
M. Wt: 225.31 g/mol
InChI Key: PVLCZYMUJSYKBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09309262B2

Procedure details

To a solution of 5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine (951 mg, 5.03 mmol) in THF (20 ml) at 0° C. was added triethylamine (1526 mg, 15.09 mmol) and ethyl chloroformate (573 mg, 5.3 mmol). The reaction mixture was warmed to ambient temperature for 4 hours and then diluted with water (100 ml) and extracted with EtOAc (3×75 ml). The combined organic phases were washed with brine (100 ml), dried (MgSO4), and concentrated in vacuo to give the crude product as an oil. Purification by flash chromatography (gradient elution: 0 to 40% EtOAc in hexane) afforded the subtitled compound as an oil; yield 77%. 1H NMR (300 MHz, CDCl3) 6.96 (d, J=5 Hz, 1 H), 6.76 (d, J=5 Hz, 1 H), 4.18 (q, J=7 Hz, 2 H), 3.52-3.78 (m, 4 H), 2.78-3.08 (m, 4 H), 1.28 (t, J=7 Hz, 3 H); MS: ESI (positive): 226 (M+H).
Quantity
951 mg
Type
reactant
Reaction Step One
Quantity
1526 mg
Type
reactant
Reaction Step One
Quantity
573 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
77%

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]2[CH2:6][CH2:7][NH:8][CH2:9][CH2:10][C:4]=2[CH:3]=[CH:2]1.C(N(CC)CC)C.Cl[C:19]([O:21][CH2:22][CH3:23])=[O:20]>C1COCC1.O>[CH2:22]([O:21][C:19]([N:8]1[CH2:9][CH2:10][C:4]2[CH:3]=[CH:2][S:1][C:5]=2[CH2:6][CH2:7]1)=[O:20])[CH3:23]

Inputs

Step One
Name
Quantity
951 mg
Type
reactant
Smiles
S1C=CC2=C1CCNCC2
Name
Quantity
1526 mg
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
573 mg
Type
reactant
Smiles
ClC(=O)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×75 ml)
WASH
Type
WASH
Details
The combined organic phases were washed with brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude product as an oil
CUSTOM
Type
CUSTOM
Details
Purification
WASH
Type
WASH
Details
by flash chromatography (gradient elution: 0 to 40% EtOAc in hexane)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)N1CCC2=C(CC1)C=CS2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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